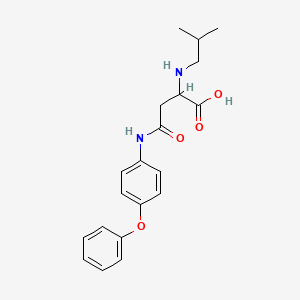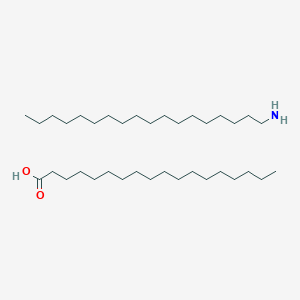
Stearic acid, octadecylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid, octadecylamine salt is a chemical compound formed by the reaction of stearic acid and octadecylamine. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. Octadecylamine is a long-chain primary amine. The combination of these two compounds results in a salt with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, octadecylamine salt typically involves the neutralization reaction between stearic acid and octadecylamine. The reaction can be represented as follows:
C18H36O2+C18H37NH2→C36H75NO2
This reaction is usually carried out in an organic solvent such as ethanol or hexane, under mild heating to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the mixing of stearic acid and octadecylamine in a heated oil phase, typically at temperatures between 60-70°C. The mixture is stirred until a homogeneous solution is obtained, followed by cooling to precipitate the salt .
Analyse Chemischer Reaktionen
Types of Reactions: Stearic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The amine group in octadecylamine can participate in substitution reactions, such as the Michael addition reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Michael addition reactions often use acrylonitrile as a reagent.
Major Products:
Oxidation: Produces oxides of stearic acid and octadecylamine.
Reduction: Yields stearic acid and octadecylamine.
Substitution: Forms substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Stearic acid, octadecylamine salt has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of lipid monolayers and bilayers for studying membrane properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of superhydrophobic surfaces and as an anti-caking agent in fertilizers.
Wirkmechanismus
The mechanism of action of stearic acid, octadecylamine salt involves its interaction with lipid membranes and proteins. The long hydrophobic chains of stearic acid and octadecylamine allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Stearic Acid: A saturated fatty acid with similar hydrophobic properties.
Octadecylamine: A long-chain primary amine with comparable chemical reactivity.
N-Octadecyl-1,3-diaminopropane: A derivative of octadecylamine with additional functional groups.
Uniqueness: Stearic acid, octadecylamine salt is unique due to its combined properties of both stearic acid and octadecylamine. This combination results in a compound with enhanced surface activity, making it particularly useful in applications requiring surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
16835-63-5 |
|---|---|
Molekularformel |
C36H75NO2 |
Molekulargewicht |
554.0 g/mol |
IUPAC-Name |
octadecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
GLPXGXQOVMEKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


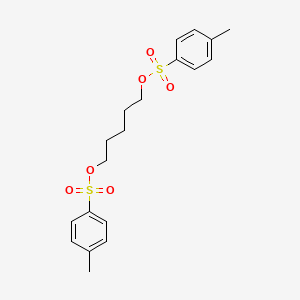
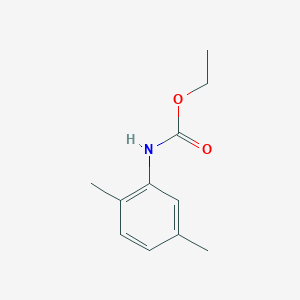
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
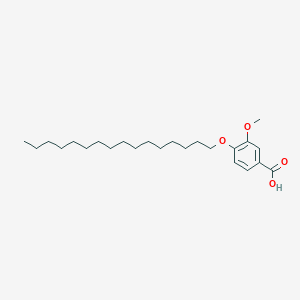
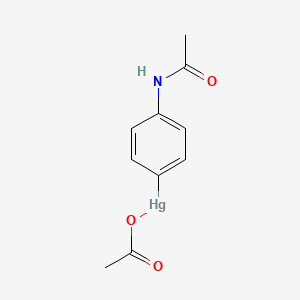

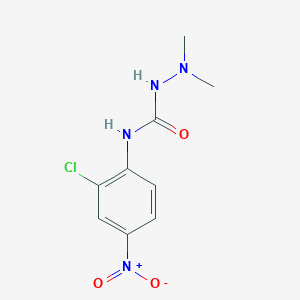
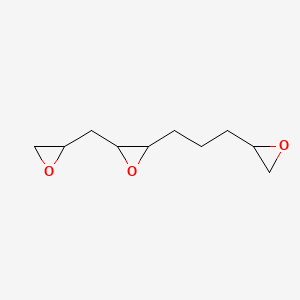

![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
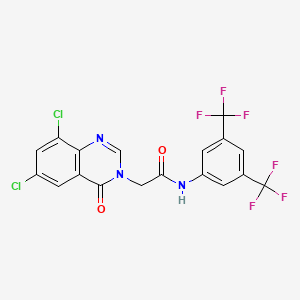
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
